molecular formula C13H11NO2 B11891755 6-(Phenoxymethyl)picolinaldehyde CAS No. 933791-32-3

6-(Phenoxymethyl)picolinaldehyde

Cat. No.: B11891755
CAS No.: 933791-32-3
M. Wt: 213.23 g/mol
InChI Key: NWERENMQBQCABZ-UHFFFAOYSA-N
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Description

6-(Phenoxymethyl)picolinaldehyde is an organic compound with the molecular formula C13H11NO2. It is a derivative of picolinaldehyde, where a phenoxymethyl group is attached to the 6-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Phenoxymethyl)picolinaldehyde typically involves the reaction of picolinaldehyde with phenoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Phenoxymethyl)picolinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 6-(Phenoxymethyl)picolinic acid.

    Reduction: 6-(Phenoxymethyl)picolinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Phenoxymethyl)picolinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Phenoxymethyl)picolinaldehyde depends on its specific application. In general, the aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or protein function. The phenoxymethyl group can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Picolinaldehyde: The parent compound, lacking the phenoxymethyl group.

    Nicotinaldehyde: A structural isomer with the aldehyde group at the 3-position of the pyridine ring.

    Isonicotinaldehyde: Another isomer with the aldehyde group at the 4-position of the pyridine ring.

Uniqueness

6-(Phenoxymethyl)picolinaldehyde is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and potential for forming specific interactions with biological targets, making it a valuable tool in both synthetic and medicinal chemistry .

Properties

CAS No.

933791-32-3

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

6-(phenoxymethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C13H11NO2/c15-9-11-5-4-6-12(14-11)10-16-13-7-2-1-3-8-13/h1-9H,10H2

InChI Key

NWERENMQBQCABZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC(=CC=C2)C=O

Origin of Product

United States

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